molecular formula C20H22N6O3 B2952794 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-48-2

5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2952794
CAS RN: 2034249-48-2
M. Wt: 394.435
InChI Key: OVXMSYZIOOIWTO-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of novel 1,2,4-triazole derivatives, which have been screened for their antimicrobial activities. Some derivatives exhibit good or moderate activities against various microorganisms, highlighting its potential in the development of new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activity in Neuropharmacology

Derivatives of the compound have been prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, with some showing potent 5-HT2 antagonist activity. This suggests potential applications in neuropharmacology, particularly in conditions associated with serotonin receptors (Watanabe et al., 1992).

Anti-Inflammatory and Analgesic Agents

The compound is a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which have been evaluated as anti-inflammatory and analgesic agents. Certain derivatives show significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating its relevance in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Agents

Thiazolopyrimidine derivatives of the compound have been synthesized and assessed as potential antimicrobial and antitumor agents. While some derivatives display promising antimicrobial activity, none have shown appreciable antitumor activity, suggesting a selective potential in antimicrobial therapeutics (Said et al., 2004).

Antibacterial Agents

The compound serves as a precursor in the synthesis of imidazoquinolones, with derivatives showing potential as antibacterial agents. Some derivatives demonstrate superior in vitro antibacterial activity compared to certain analogues, indicating their potential application in combating bacterial infections (Fujita et al., 1996).

Mechanism of Action

This compound has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . It has shown significant inhibitory activity against PAK4 . Compounds in this series have displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .

Future Directions

This series of compounds, including “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown significant inhibitory activity against PAK4 and potent antiproliferative activity against the A549 cell line .

properties

IUPAC Name

5-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-29-16-5-3-2-4-14(16)18(28)24-8-10-25(11-9-24)20-22-19-21-15(13-6-7-13)12-17(27)26(19)23-20/h2-5,12-13H,6-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMSYZIOOIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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